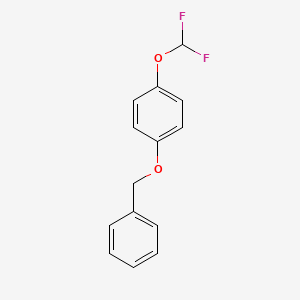

1-(Benzyloxy)-4-(difluoromethoxy)benzene

Description

1-(Benzyloxy)-4-(difluoromethoxy)benzene is a diaryl ether derivative featuring a benzyloxy (-OCH2C6H5) group at the para position relative to a difluoromethoxy (-OCF2H) group on a benzene ring. This compound combines the steric bulk of the benzyl moiety with the electron-withdrawing properties of the difluoromethoxy group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis likely involves O-alkylation of 4-(difluoromethoxy)phenol with benzyl bromide under basic conditions, analogous to methods reported for related compounds .

Properties

Molecular Formula |

C14H12F2O2 |

|---|---|

Molecular Weight |

250.24 g/mol |

IUPAC Name |

1-(difluoromethoxy)-4-phenylmethoxybenzene |

InChI |

InChI=1S/C14H12F2O2/c15-14(16)18-13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2 |

InChI Key |

BTRDDSVHQZPIMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(Difluoromethoxy)-4-Methylbenzene (CAS 1583-83-1)

- Structure : Difluoromethoxy (-OCF2H) and methyl (-CH3) groups at para positions.

- Key Differences :

- Applications : Used as a building block in fluorinated materials due to its stability and moderate electronic effects.

1-(Benzyloxy)-4-Bromobenzene (CAS 6793-92-6)

- Structure : Benzyloxy and bromine substituents at para positions.

- Key Differences: Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the difluoromethoxy group. Synthesized via benzyl bromide and 4-bromophenol, yielding 53–77% under iron or iridium catalysis .

- Applications : Intermediate for synthesizing biaryl compounds in medicinal chemistry .

4-Bromo-2-Fluoro-1-(Trifluoromethoxy)benzene (CAS 105529-58-6)

- Structure : Bromine, fluorine, and trifluoromethoxy (-OCF3) groups.

- Key Differences :

- Applications : Precursor for fluorinated agrochemicals and pharmaceuticals.

1-(Benzyloxy)-2-Fluoro-4-(Trifluoromethyl)benzene (CAS 1044067-80-2)

- Structure : Benzyloxy, fluorine, and trifluoromethyl (-CF3) groups.

- Key Differences :

- Applications : Explored in drug discovery for metabolic stability enhancement.

1-(Benzyloxy)-4-(2-Bromoethoxy)benzene

- Structure : Benzyloxy and bromoethoxy (-OCH2CH2Br) groups.

- Key Differences :

- Applications : Building block for surfactants and liquid crystals.

Comparative Data Table

*Estimated based on molecular formula C14H12F2O2.

Research Findings and Trends

- Electronic Effects : Difluoromethoxy balances electron withdrawal and steric effects, making it preferable over -OCF3 in reactions requiring moderate ring deactivation .

- Synthetic Challenges : Fluorinated analogs often require specialized conditions (e.g., Ir photocatalysts for fluoromethylation ), whereas brominated derivatives are more straightforward to functionalize .

- Biological Relevance : Fluorine and trifluoromethyl groups improve metabolic stability, but difluoromethoxy offers a compromise between lipophilicity and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.